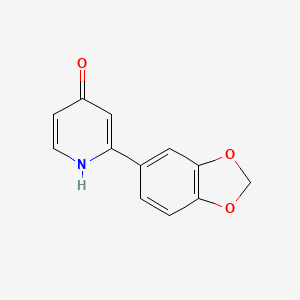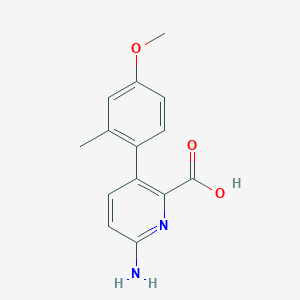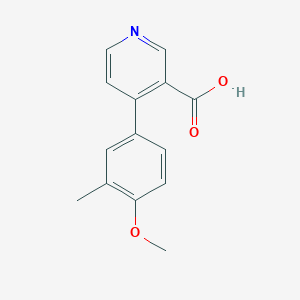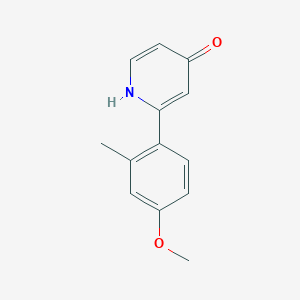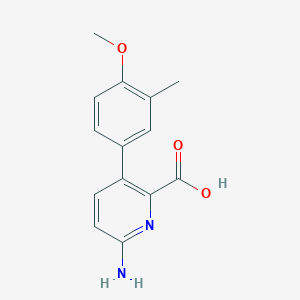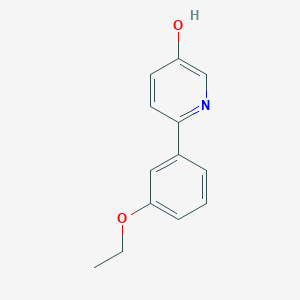
4-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, or 4-HMPP, is a chemical compound with a wide range of applications in the scientific research field. It is an aromatic heterocyclic compound with a molecular weight of 230.3 g/mol, and its chemical structure is C11H12N2O2. 4-HMPP is a colorless solid that is soluble in water, ethanol, and methanol, and it has a melting point of 120-122 °C.
Aplicaciones Científicas De Investigación
4-HMPP is used in a variety of scientific research applications. It is used in the synthesis of a range of compounds, including novel benzofuran-2-carboxylates, novel 4-aryl-3-hydroxy-2H-pyridin-2-ones, and novel benzoxazin-3-ones. It is also used as a ligand in the preparation of ruthenium complexes. In addition, 4-HMPP is used as a starting material for the synthesis of a range of other compounds, such as 4-methoxy-3-methylphenyl-2-pyridone and 4-methoxy-3-methylphenyl-2-pyridinol.
Mecanismo De Acción
4-HMPP is an aromatic heterocyclic compound that undergoes a range of reactions. It is known to undergo electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and radical reactions. It can also form complexes with transition metals, and it is known to undergo cycloaddition reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HMPP have not been studied in detail. However, it is known to have antioxidant and anti-inflammatory properties. In vitro studies have shown that 4-HMPP can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-HMPP is a useful compound for laboratory experiments due to its solubility in a variety of solvents and its stability under a wide range of conditions. It is also relatively easy to synthesize, and its reactivity makes it suitable for a range of reactions. However, its reactivity can also be a limitation, as it can be difficult to control the reaction conditions.
Direcciones Futuras
There are a number of potential future directions for the study of 4-HMPP. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel compounds. In addition, further research into its reactivity and its ability to form complexes with transition metals could lead to new synthetic pathways. Finally, further research into its potential use as an antioxidant and anti-inflammatory agent could lead to new therapeutic applications.
Métodos De Síntesis
4-HMPP can be synthesized through a condensation reaction between 4-methoxy-3-methylphenol and pyridine. The reaction is carried out in aqueous ethanol, and the product is isolated by recrystallization. The reaction scheme is as follows:
4-methoxy-3-methylphenol + pyridine → 4-HMPP
Propiedades
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-10(3-4-13(9)16-2)12-8-11(15)5-6-14-12/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBANUULLNONGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=O)C=CN2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692553 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-69-2 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





